2-(3,4-dichloro-2-methylphenyl)acetic acid
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Overview
Description
2-(3,4-Dichloro-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of acetic acid, where the hydrogen atoms in the phenyl ring are substituted with chlorine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichloro-2-methylphenyl)acetic acid typically involves the chlorination of 2-methylphenylacetic acid. The process can be carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted phenylacetic acids
Scientific Research Applications
2-(3,4-Dichloro-2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dichloro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)acetic acid
- 2-(2,4-Dichlorophenyl)acetic acid
- 2-(3,5-Dichlorophenyl)acetic acid
Uniqueness
2-(3,4-Dichloro-2-methylphenyl)acetic acid is unique due to the presence of both chlorine and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties compared to other dichlorophenylacetic acids. The methyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1803805-57-3 |
---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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